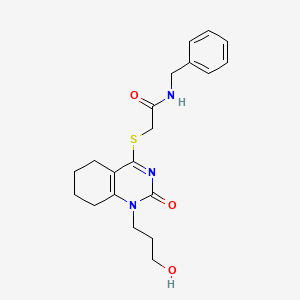

N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-12-6-11-23-17-10-5-4-9-16(17)19(22-20(23)26)27-14-18(25)21-13-15-7-2-1-3-8-15/h1-3,7-8,24H,4-6,9-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUHYHCNONLFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- The synthesis typically involves multi-step reactions, including:

- Core heterocycle formation : Cyclization of precursors (e.g., hexahydroquinazolinone) under controlled pH and temperature to ensure regioselectivity .

- Thioether linkage : Coupling of the thiol-containing intermediate with an acetamide derivative via nucleophilic substitution, optimized with catalysts like DCC (dicyclohexylcarbodiimide) .

- Functional group protection/deprotection : Use of protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during synthesis .

- Analytical validation (HPLC, NMR) is required at each step to confirm purity (>95%) and structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the hexahydroquinazolinone core and thioacetamide linkage. Key signals include δ ~2.5–3.5 ppm (methylene groups in the hydroxypropyl chain) and δ ~7.2–7.4 ppm (benzyl aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

- X-ray crystallography : Resolves conformational ambiguities in the hexahydroquinazolinone ring system .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro cytotoxicity : Assess using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .

- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assay) to identify potential targets .

- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thioether coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require strict temperature control (0–5°C) to minimize disulfide byproducts .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency by 20–30% compared to traditional bases like K₂CO₃ .

- Reaction monitoring : Real-time FT-IR tracks thiol (-SH) consumption to terminate reactions at >90% conversion .

Q. How should researchers address contradictory bioactivity data across cell lines?

- Dose-response refinement : Use 8-point dilution curves (0.1–100 µM) to differentiate true activity from assay noise .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to verify binding to purported targets (e.g., HSP90, EGFR) .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .

Q. What strategies mitigate off-target effects in mechanistic studies?

- Isoform selectivity assays : Compare inhibition potency across kinase isoforms (e.g., PI3Kα vs. PI3Kγ) using recombinant proteins .

- CRISPR-Cas9 knockout models : Validate target specificity by assessing activity in isogenic cell lines lacking the putative target gene .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with pyridyl) to correlate structure-activity relationships (SAR) .

Q. How can computational methods enhance understanding of the compound’s mechanism?

- Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using software like AutoDock Vina, cross-validated with mutagenesis data .

- MD simulations : Analyze conformational dynamics of the hexahydroquinazolinone ring over 100-ns trajectories to identify stable binding poses .

- QSAR modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.